molecular formula C12H10N4OS B1436592 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 923784-01-4

6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1436592
CAS RN: 923784-01-4
M. Wt: 258.3 g/mol
InChI Key: BFSJISFAUZLHRR-UHFFFAOYSA-N
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Description

The compound “6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems that have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2

Scientific Research Applications

Drug Development Anticancer Agents

The chemical structure of 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one suggests potential utility in drug development, particularly as an anticancer agent. Compounds with similar structures have been explored for their anti-proliferative activities . The mercapto group (–SH) and the pyrazolopyrimidinone core are often associated with biological activity, indicating that this compound could be synthesized and tested for its efficacy against various cancer cell lines.

Antimicrobial Applications

Research on related 1,2,4-triazole derivatives has demonstrated antimicrobial activities . The structural similarity suggests that 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one could also be synthesized and evaluated for its effectiveness against bacterial and fungal pathogens, contributing to the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Uses

The pyrazolopyrimidinone scaffold is a common feature in molecules exhibiting analgesic and anti-inflammatory properties . This compound could be investigated for its potential to act as an inhibitor of enzymes involved in the inflammatory response, offering a new avenue for the treatment of pain and inflammation.

Antioxidant Properties

Compounds with a pyrazolopyrimidinone core have been associated with antioxidant properties . The presence of a mercapto group in the compound may enhance these properties, making it a candidate for further study as an antioxidant agent.

Antiviral Activity

Given the ongoing research into triazole derivatives for antiviral applications , it is plausible that 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one could be explored for its potential antiviral effects. Its unique structure may interfere with viral replication mechanisms.

Enzyme Inhibition

The compound’s structure hints at possible enzyme inhibitory activity, particularly as carbonic anhydrase or cholinesterase inhibitors . Such properties would make it valuable for treating conditions like glaucoma or Alzheimer’s disease.

Pharmacological Research Molecular Docking Studies

Molecular docking studies can be conducted to predict how this compound interacts with various biological targets . This can inform drug design efforts by identifying potential binding sites and mechanisms of action.

Green Chemistry Applications

The synthesis of related compounds has been achieved through green chemistry methods . This approach could be applied to the synthesis of 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, emphasizing sustainability and environmental friendliness in chemical research.

properties

IUPAC Name

1-(4-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-7-2-4-8(5-3-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSJISFAUZLHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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